molecular formula C5H2BrClFN B14060179 2-Bromo-3-chloro-4-fluoropyridine

2-Bromo-3-chloro-4-fluoropyridine

Cat. No.: B14060179
M. Wt: 210.43 g/mol
InChI Key: IMXUDOOMCCEHPI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluoropyridine involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms in the pyridine ring makes it an excellent candidate for substitution and coupling reactions. These reactions often proceed through the formation of reactive intermediates, such as carbocations or carbenes, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-4-fluoropyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C5H2BrClFN

Molecular Weight

210.43 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluoropyridine

InChI

InChI=1S/C5H2BrClFN/c6-5-4(7)3(8)1-2-9-5/h1-2H

InChI Key

IMXUDOOMCCEHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)Br

Origin of Product

United States

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